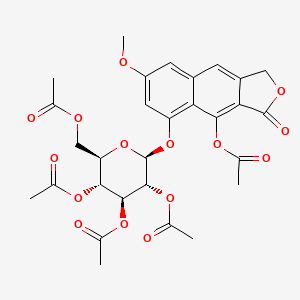
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- is a complex organic compound with a unique structure that combines naphthalene, furan, and glucopyranosyl moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the furan ring and subsequent functionalization with acetyloxy, methoxy, and glucopyranosyl groups. Common reagents used in these steps include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, Naphtho(2,3-c)furan-1(3H)-one derivatives have shown potential as bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug discovery and development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research focuses on understanding their mechanisms of action and optimizing their efficacy and safety profiles.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Naphtho(2,3-c)furan-1(3H)-one derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphtho-furan derivatives and glucopyranosyl-containing molecules. Examples include:
- Naphtho(2,3-c)furan-1(3H)-one derivatives with different substituents.
- Glucopyranosyl derivatives with varying aglycone moieties.
Uniqueness
What sets Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- apart is its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86160-72-7 |
|---|---|
Molecular Formula |
C29H30O15 |
Molecular Weight |
618.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(9-acetyloxy-6-methoxy-1-oxo-3H-benzo[f][2]benzofuran-8-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H30O15/c1-12(30)37-11-21-24(39-13(2)31)26(41-15(4)33)27(42-16(5)34)29(44-21)43-20-9-19(36-6)8-17-7-18-10-38-28(35)23(18)25(22(17)20)40-14(3)32/h7-9,21,24,26-27,29H,10-11H2,1-6H3/t21-,24-,26+,27-,29-/m1/s1 |
InChI Key |
LSZMYYAZXKHJAG-PIQHLTMMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3C(=CC(=C2)OC)C=C4COC(=O)C4=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C3C(=CC(=C2)OC)C=C4COC(=O)C4=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















